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Compound of Interest

Compound Name: Marinobufagenin

Cat. No.: B191785

An In-depth Technical Guide to Marinobufagenin: Structure, Properties, and Mechanism of
Action

Introduction

Marinobufagenin (MBG) is a cardiotonic steroid of the bufadienolide class, originally isolated
from the venom of toad species such as Bufo marinus (Rhinella marina).[1][2] It is also
recognized as an endogenous compound in mammals, including humans, where its levels are
associated with conditions like preeclampsia, myocardial infarction, and kidney failure.[1] MBG
is a potent vasoconstrictor and a highly specific inhibitor of the alpha-1 (al) isoform of the
sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, which is the
predominant isoform in the vascular wall and kidneys.[1][3] This dual role in natriuresis and
vasoconstriction, coupled with its involvement in complex cell signaling pathways, makes MBG
a molecule of significant interest in cardiovascular and renal disease research. This guide
provides a detailed overview of its chemical structure, properties, biological activity, and the
experimental methodologies used for its study.

Chemical Structure and Properties

Marinobufagenin is a steroid derivative characterized by a C17 &-lactone ring, which
distinguishes bufadienolides from cardenolides (which have a five-membered ring). The core
structure is a C24 steroid.

Table 1: Chemical Identity and Properties of Marinobufagenin
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Property Value Reference(s)
Molecular Formula C24H3205
Molecular Weight 400.5 g/mol

5-

[(IR,2S,4R,6R,7R,10S,11R,14

S,16S)-14,16-dihydroxy-7,11-
IUPAC Name dimethyl-3-

oxapentacyclo[8.8.0.02,4.02,7.0t

1,16]octadecan-6-yl]pyran-2-

one
CAS Number 470-42-8
JMNQTHQLNRILMH-
InChl Key eTHe
OBBGIPBRSA-N
O[C@H]1CC[C@@]2(C)--
SMILES
INVALID-LINK--(O)C1
DMF: 3 mg/ml; DMF:PBS (pH
Solubility 7.2) (1:8): 0.1 mg/ml; Ethanol:
1 mg/ml
UV max 297 nm
Class Bufadienolide, Steroid

Biological Activity and Mechanism of Action

MBG's primary molecular target is the Na+/K+-ATPase pump. Its high affinity for the al isoform
makes its effects particularly relevant in the kidney and vascular smooth muscle. The binding of
MBG to the pump leads to two distinct downstream consequences: an "ionic" pathway that
directly results from altered ion transport and a "signaling" pathway that involves the pump
acting as a signal transducer.

lonic Pathway: Vasoconstriction
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Inhibition of Na+/K+-ATPase in vascular smooth muscle cells leads to an increase in
intracellular sodium concentration. This elevation alters the electrochemical gradient, causing
the Na+/Caz*-exchanger to operate in reverse, which increases the influx of calcium ions into
the cell. The resulting rise in intracellular calcium concentration triggers smooth muscle
contraction and vasoconstriction.

al-Na+/K+-ATPase

Click to download full resolution via product page

Diagram 1. lonic pathway of MBG-induced vasoconstriction.

Signaling Pathway: Profibrotic Effects

Beyond ion transport inhibition, the binding of MBG to the Na+/K+-ATPase initiates a signaling
cascade. The Na+/K+-ATPase/Src/EGFR complex can act as a signal transducer. This leads to
the activation of Phospholipase C (PLC) and subsequently Protein Kinase C delta (PKC)d),
which translocates to the nucleus. In the nucleus, PKC& phosphorylates Fli-1 (Friend leukemia
integration 1 transcription factor), a negative regulator of collagen synthesis. This
phosphorylation relieves Fli-1's repression of the collagen-1 promoter, leading to increased
procollagen expression and ultimately contributing to tissue fibrosis, a hallmark of
cardiovascular aging and chronic kidney disease.
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Diagram 2. Profibrotic signaling pathway initiated by Marinobufagenin.
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A separate signaling axis, the Src/Akt/mTOR pathway, has also been identified. In normal
cardiac myocytes, MBG activates this survival pathway, protecting cells from apoptosis.
However, in cells with reduced Na+/K+-ATPase expression, MBG fails to activate this pathway,
leading to apoptosis via caspase-9 activation.

Quantitative Bioactivity Data

MBG's inhibitory activity is most pronounced on the al isoform of Na+/K+-ATPase, which is
significantly more resistant to inhibition by other cardiac glycosides like ouabain in rodents.

Table 2: ICso Values for Marinobufagenin

Target Enzyme /
ICso0 Value Comments Reference(s)
System

High affinity for the
ol Na+/K+ ATPase

) 78 nM primary isoform in
subunit ]
kidneys.
For comparison,
Rat Kidney Na+/K+- ouabain ICso was 248
70 nmol/L
ATPase pumol/L on the same

enzyme.

Similar to digoxin (1.2
0.8 uM UM) and ouabain (2.0

UM) on this isoform.

01S-Na,K-ATPase

(Ouabain-Sensitive)

No inhibition observed
01R-Na,K-ATPase

) ) No inhibition at concentrations up
(Ouabain-Resistant)

to 500 pM.

Experimental Protocols
Isolation and Purification of Marinobufagenin from Toad
Venom

A common source for MBG is the venom of the Rhinella marina (formerly Bufo marinus) toad.
Solid-phase extraction combined with HPLC is a preferred method due to its higher yield and
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efficiency compared to older techniques like preparative TLC.

Toad Venom (Lyophilized)

Solvent Extraction
(e.g., Ethanol or Methanol)

Liquid-Liquid Partition
(e.g., Ethyl Acetate-Water)

Solid-Phase Extraction (SPE)
(e.g., C18 cartridge)

:

Preparative RP-HPLC
Fractionation

)

Purity Analysis
(Analytical HPLC, MS)

Purified Marinobufagenin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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